molecular formula C26H19F3N4O2 B2950227 1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900900-32-5

1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Número de catálogo: B2950227
Número CAS: 900900-32-5
Peso molecular: 476.459
Clave InChI: SAXPUTSWVQXJIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by binding to the kinase domain, stabilizing it in an inactive conformation and thereby blocking phosphorylation and downstream signaling through key pathways like MAPK and PI3K/Akt . Its primary research value lies in investigating oncogenic signaling driven by FGFR amplifications, fusions, and mutations, which are implicated in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and endometrial cancer. Researchers utilize this inhibitor as a critical tool to elucidate the mechanistic role of FGFR in tumor cell proliferation, survival, and migration, and to explore potential therapeutic strategies for FGFR-dependent malignancies. The incorporation of the 3-(trifluoromethyl)phenyl group is a strategic modification that enhances binding affinity and selectivity within the ATP-binding pocket . Its application extends to in vitro and in vivo model systems to assess the consequences of targeted FGFR inhibition and to identify biomarkers of response and resistance, providing a foundation for the development of next-generation targeted cancer therapies.

Propiedades

IUPAC Name

6-benzyl-12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O2/c1-16-10-11-22-31-23-20(25(35)33(22)14-16)13-21(32(23)15-17-6-3-2-4-7-17)24(34)30-19-9-5-8-18(12-19)26(27,28)29/h2-14H,15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXPUTSWVQXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its trifluoromethyl group is known to enhance lipophilicity and bioavailability, while the pyrido-pyrrolo-pyrimidine core may interact with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of pyrido-pyrimidines have shown effectiveness against viruses such as HIV and HCV. The EC50 values for these compounds often range from 5 to 28 μM, suggesting moderate potency against viral replication .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. A study highlighted that certain derivatives demonstrated selective cytotoxicity against cancer cell lines with IC50 values as low as 9.19 μM, indicating a promising avenue for cancer treatment .

The proposed mechanisms of action for this compound include:

  • Inhibition of viral enzymes : Similar compounds have been shown to inhibit reverse transcriptase and other viral enzymes.
  • Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of related compounds, one derivative exhibited an EC50 value of 0.12 mmol/L against respiratory syncytial virus (RSV), outperforming ribavirin significantly. This suggests the potential for further development as an antiviral agent .

Case Study 2: Anticancer Screening

A series of pyrido-pyrimidine derivatives were screened against various cancer cell lines. The most potent compound from this series showed an IC50 value of 0.26 μM against breast cancer cells, indicating strong anticancer activity and a favorable therapeutic index when compared to standard chemotherapeutics .

Data Tables

Biological ActivityEC50/IC50 ValuesReference
Antiviral (RSV)0.12 mmol/L
Anticancer (Breast)0.26 μM
Antiviral (HCV)6.7 μM

Comparación Con Compuestos Similares

Computational Similarity Analysis :

    Q & A

    Q. How is the antimicrobial activity of this compound evaluated, and what controls are necessary?

    • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution (CLSI guidelines). Controls include solvent-only blanks, reference antibiotics (e.g., ciprofloxacin), and sterility checks. Activity is reported as MIC values (mg/L), with discrepancies addressed via replicate testing and strain-specific calibration .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported MIC values across studies?

    • Methodological Answer : Discrepancies may arise from variations in bacterial strain susceptibility, inoculum density, or compound purity. Standardize protocols using CLSI/EUCAST guidelines and validate purity via HPLC (>95%). Cross-check results with structurally analogous compounds (e.g., 1,4-dihydropyridines with trifluoromethyl groups) to identify substituent-driven activity trends .

    Q. What computational strategies are suitable for elucidating binding mechanisms with target enzymes?

    • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against conserved bacterial targets (e.g., DNA gyrase) identifies key interactions (e.g., hydrogen bonds with amide groups). MD simulations (AMBER/CHARMM) assess binding stability over 50–100 ns. Validate predictions via enzymatic inhibition assays (IC₅₀) and correlate with MIC data .

    Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

    • Methodological Answer : Systematic substitution at the benzyl (e.g., electron-withdrawing groups) or trifluoromethylphenyl positions can modulate lipophilicity and target affinity. Compare MIC trends of derivatives (e.g., nitro vs. methoxy substituents) and use QSAR models to predict bioactivity. Prioritize derivatives with >2-fold lower MIC values than the parent compound .

    Q. What experimental designs are critical for assessing environmental persistence and ecotoxicological impacts?

    • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., 301F test) and photolysis studies under simulated sunlight (λ >290 nm). Use LC-MS/MS to quantify degradation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀), with data integrated into probabilistic risk models .

    Key Considerations for Data Interpretation

    • Data Contradictions : Cross-validate spectral assignments with 2D NMR (COSY, HSQC) to rule out isomeric impurities .
    • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey HSD) for MIC comparisons and report confidence intervals (95% CI) .
    • Theoretical Frameworks : Link SAR to enzyme inhibition kinetics (e.g., competitive vs. non-competitive) and physicochemical descriptors (logP, polar surface area) .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.